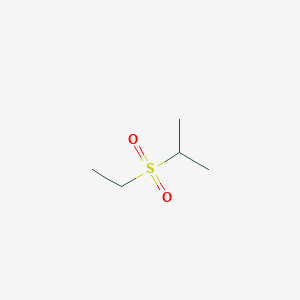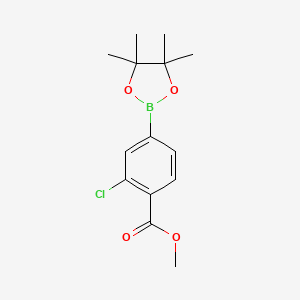
Methyl-2-Chlor-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoat
Übersicht
Beschreibung
“Methyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound. It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also involved .Molecular Structure Analysis
The molecular structure of this compound was solved by direct methods using SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .Chemical Reactions Analysis
This compound undergoes borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also undergoes hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical and Chemical Properties Analysis
This compound is an oily substance at room temperature . It has a boiling point of 81.5-82 °C/13 mmHg and a density of 1.149 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Diese Verbindung wird häufig in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet, die einen Eckpfeiler in der Bildung von Kohlenstoff-Kohlenstoff-Bindungen darstellen . Das Vorhandensein des Pinacolesters ermöglicht die stabile Übertragung der Borgruppe auf den Kupplungspartner, typischerweise ein Aryl- oder Vinylhalogenid, unter dem Einfluss eines Palladiumkatalysators. Diese Reaktion ist grundlegend für die Synthese komplexer organischer Moleküle, darunter Pharmazeutika, Agrochemikalien und organische Materialien.
Hiyama-Kupplungsreaktionen
Eine weitere wichtige Anwendung liegt in Hiyama-Kupplungsreaktionen, bei denen es als borbasiertes Reagenz zur Kupplung mit Organosilanen dient . Diese Methode ist besonders nützlich, wenn herkömmliche Organohalogenidpartner empfindlich sind oder nicht verfügbar sind. Sie ist eine wertvolle Strategie zur Herstellung von Kohlenstoff-Silizium-Bindungen, die für die Entwicklung siliziumhaltiger Pharmazeutika und Materialwissenschaften unerlässlich sind.
Borylierung von Alkoholen und Nukleophilen
Die Verbindung dient als Reagenz für die Borylierung von Alkoholen und heteroatomaren Nukleophilen . Dieser Prozess ist entscheidend für die Bildung von Glykosyldonoren und Liganden, die Anwendungen in der Biokonjugation und der Synthese komplexer Kohlenhydrate haben.
Derivatisierung für NMR-Analysen
Sie wird auch zur Derivatisierung von Ligninproben für die Phosphor-31-NMR-Analyse eingesetzt . Diese Technik liefert Einblicke in die komplexe Struktur von Lignin, die für die Entwicklung von Biokraftstoffen und anderen hochwertigen Produkten aus lignocellulosehaltiger Biomasse unerlässlich ist.
Entwicklung organischer lichtemittierender Dioden (OLEDs)
In der Materialwissenschaft wird diese Verbindung bei der Entwicklung organischer lichtemittierender Dioden (OLEDs) verwendet . Die aus dieser Verbindung gewonnenen Boronsäureester können in konjugierte Systeme eingebaut werden, die Licht emittieren, was zur Weiterentwicklung von Display- und Beleuchtungstechnologien beiträgt.
Synthese von Sensoren auf Boronsäurebasis
Die Verbindung ist entscheidend für die Synthese von Sensoren auf Boronsäurebasis . Diese Sensoren können Zucker und andere diolhaltige Verbindungen nachweisen, was für die medizinische Diagnostik und die Umweltüberwachung von Bedeutung ist.
Herstellung von bor-dotierten Halbleitern
Sie wird bei der Herstellung von bor-dotierten Halbleitern verwendet . Durch die Einbringung von Boratomen in das Halbleitergitter ist es möglich, die elektronischen Eigenschaften von Materialien zu modulieren, was für die Herstellung von elektronischen Bauelementen entscheidend ist.
Pharmazeutische Forschung
Schließlich ist diese Verbindung in der pharmazeutischen Forschung ein wichtiges Zwischenprodukt bei der Synthese verschiedener Medikamentenkandidaten . Ihre Fähigkeit, Bor in Moleküle einzubringen, ist entscheidend für die Herstellung von Verbindungen mit potenziellen therapeutischen Wirkungen.
Wirkmechanismus
Safety and Hazards
In case of accidental ingestion, rinse the mouth but do not induce vomiting . If skin or hair comes into contact with the compound, remove all contaminated clothing immediately and wash the skin with water . If inhaled, move the victim to fresh air and ensure they are in a comfortable resting position for breathing . If it enters the eyes, rinse carefully with water for several minutes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BClO4/c1-13(2)14(3,4)20-15(19-13)9-6-7-10(11(16)8-9)12(17)18-5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVAFOQLYCMOAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626170 | |
| Record name | Methyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334018-52-9 | |
| Record name | Methyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



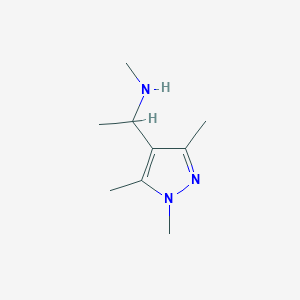

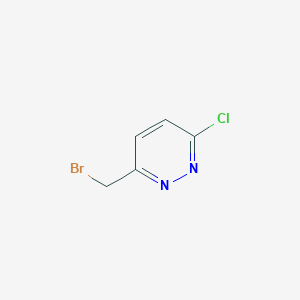
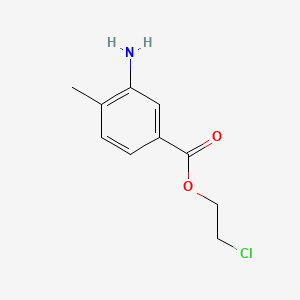
![2-Methyl-3-tritylamino-4-[(2-N-bocamino)ethylaminoacarbonyl]amino-2H-pyrazole](/img/structure/B1592414.png)
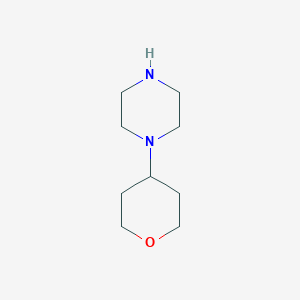
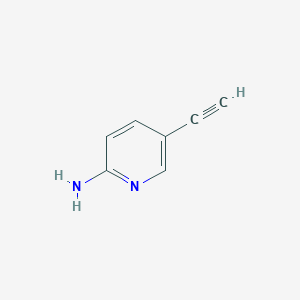
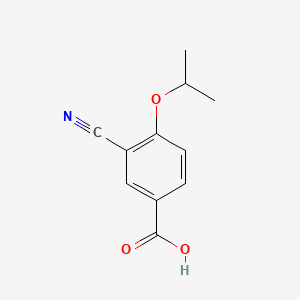
![4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B1592421.png)
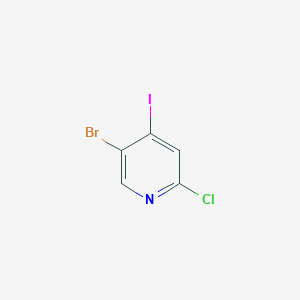
![4-Chloro-2-(methylsulfonyl)thieno[2,3-d]pyrimidine](/img/structure/B1592424.png)
